molecular formula C14H9Cl5N2 B11536886 (1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine

(1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine

Cat. No.: B11536886
M. Wt: 382.5 g/mol
InChI Key: XUOIIRCUNOAKSC-IFRROFPPSA-N
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Description

(1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine: is a chemical compound characterized by its unique structure, which includes multiple chlorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine typically involves the condensation of 2,4-dichloroacetophenone with 2,4,6-trichlorophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems. It may also serve as a model compound for investigating the behavior of similar structures in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which (1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple chlorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine lies in its specific arrangement of chlorine atoms and phenyl rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H9Cl5N2

Molecular Weight

382.5 g/mol

IUPAC Name

2,4,6-trichloro-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]aniline

InChI

InChI=1S/C14H9Cl5N2/c1-7(10-3-2-8(15)4-11(10)17)20-21-14-12(18)5-9(16)6-13(14)19/h2-6,21H,1H3/b20-7+

InChI Key

XUOIIRCUNOAKSC-IFRROFPPSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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